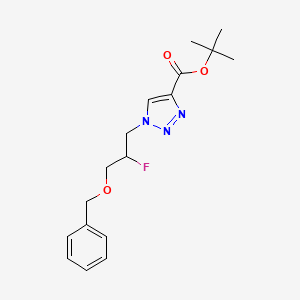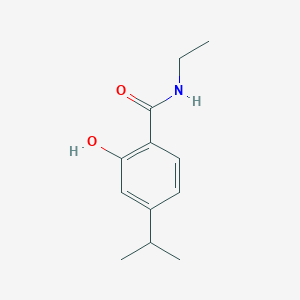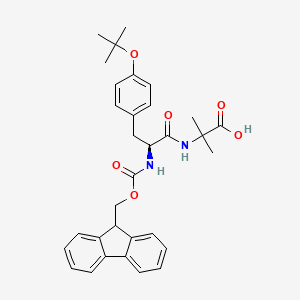
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and an isobutyl group attached to the benzoic acid core. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Isobutyl Group Introduction: The isobutyl group can be introduced through Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, nucleophilic aromatic substitution conditions
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Hydrogen-substituted derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The benzyloxy group may enhance the compound’s ability to cross cell membranes, while the bromine atom and isobutyl group may influence its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid can be compared with other similar compounds, such as:
2-(Benzyloxy)-3-bromo-5-methylbenzoic acid: Similar structure but with a methyl group instead of an isobutyl group.
2-(Benzyloxy)-3-chloro-5-isobutylbenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2-(Benzyloxy)-3-bromo-5-ethylbenzoic acid: Similar structure but with an ethyl group instead of an isobutyl group.
The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C18H19BrO3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
3-bromo-5-(2-methylpropyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H19BrO3/c1-12(2)8-14-9-15(18(20)21)17(16(19)10-14)22-11-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,21) |
InChI Key |
BDUZRENOQXQJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


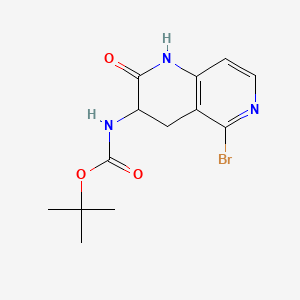
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)

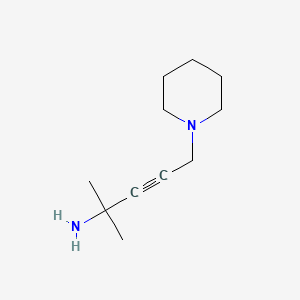
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
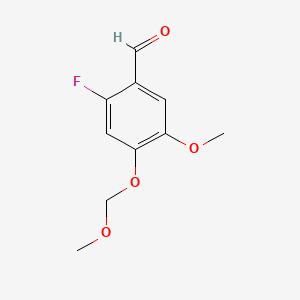
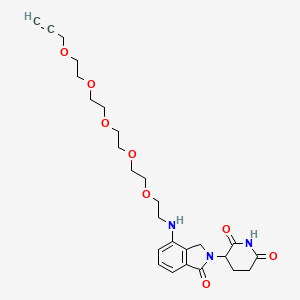
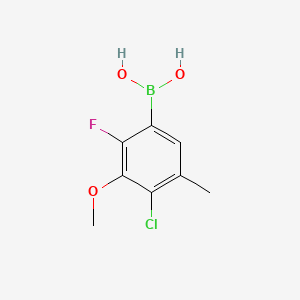

![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
